(5,8-Difluoroquinolin-6-yl)boronic acid
CAS No.: 2260683-50-7
Cat. No.: VC4093442
Molecular Formula: C9H6BF2NO2
Molecular Weight: 208.96
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2260683-50-7 |
|---|---|
| Molecular Formula | C9H6BF2NO2 |
| Molecular Weight | 208.96 |
| IUPAC Name | (5,8-difluoroquinolin-6-yl)boronic acid |
| Standard InChI | InChI=1S/C9H6BF2NO2/c11-7-4-6(10(14)15)8(12)5-2-1-3-13-9(5)7/h1-4,14-15H |
| Standard InChI Key | YGWGLEHRZWWUOV-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C2C(=C1F)C=CC=N2)F)(O)O |
| Canonical SMILES | B(C1=CC(=C2C(=C1F)C=CC=N2)F)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (5,8-difluoroquinolin-6-yl)boronic acid is C₉H₆BF₂NO₂, with a molecular weight of 208.96 g/mol. Its IUPAC name reflects the substitution pattern: (5,8-difluoroquinolin-6-yl)boronic acid. The compound’s structure combines a planar quinoline aromatic system with a trigonal planar boronic acid moiety, creating a hybrid system capable of both π-π stacking interactions and reversible covalent bond formation.
Electronic Effects of Fluorine Substitutions
The two fluorine atoms at the 5- and 8-positions exert strong electron-withdrawing effects, polarizing the quinoline ring and enhancing its electrophilicity. This electronic modulation influences both chemical reactivity and biological interactions. For example, fluorine substitutions are known to improve metabolic stability and membrane permeability in drug candidates, a feature observed in fluoroquinolone antibiotics .
Boronic Acid Functional Group
The boronic acid group (-B(OH)₂) enables reversible covalent interactions with diols, such as those found in carbohydrates and catechols. This property is exploited in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds and in designing protease inhibitors that target serine hydrolases .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₉H₆BF₂NO₂ |
| Molecular Weight | 208.96 g/mol |
| Solubility | Moderate in polar aprotic solvents |
| logP (Octanol-Water) | Estimated 1.2–1.8 |
| pKa (Boronic Acid) | ~8.5–9.5 |
Synthetic Routes and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves functionalizing a pre-formed quinoline derivative. A common approach employs the Suzuki-Miyaura cross-coupling reaction, where a halogenated quinoline (e.g., 6-bromo-5,8-difluoroquinoline) reacts with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). The reaction proceeds under inert conditions (N₂/Ar) to prevent oxidation of the boronic acid .
Key Reaction Conditions:
-
Temperature: 80–100°C
-
Solvent: Tetrahydrofuran (THF) or 1,4-dioxane
-
Catalyst: Pd(PPh₃)₄ (1–5 mol%)
-
Base: Na₂CO₃ or K₂CO₃
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and sustainability. Continuous flow reactors are increasingly adopted to enhance yield and reduce waste. Green chemistry principles, such as using recyclable catalysts (e.g., Pd nanoparticles on magnetic supports) and aqueous reaction media, are under exploration to minimize environmental impact .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25–50 |
| Escherichia coli | 50–100 |
| Candida albicans | 75–100 |
Mechanistic Insights:
The boronic acid moiety may inhibit bacterial leucyl-tRNA synthetase (LeuRS), disrupting protein synthesis. Molecular docking studies propose that the compound forms stable interactions with the LeuRS active site, leveraging both hydrogen bonding (via -B(OH)₂) and hydrophobic contacts (via the quinoline ring) .
Anticancer Activity
The compound demonstrates selective cytotoxicity against cancer cells, with minimal effects on healthy cells. In prostate cancer models, it reduces cell viability by ~67% at 10 µM, compared to <5% reduction in healthy cells .
Table 3: Cytotoxicity in Cancer Cell Lines
| Cell Line | Viability at 10 µM (%) |
|---|---|
| Prostate Cancer (PC-3) | 33 |
| Breast Cancer (MCF-7) | 45 |
| Healthy Fibroblasts | 95 |
Apoptotic Pathway Activation:
Treatment induces caspase-3/7 activation and downregulates anti-apoptotic Bcl-2. The boronic acid group enhances selectivity by targeting cancer-specific biomarkers, such as overexpressed sialic acid residues on tumor cell surfaces .
Applications in Materials Science
Coordination Polymers
The compound serves as a ligand in luminescent coordination polymers. For instance, complexes with lanthanides (e.g., Eu³⁺, Tb³⁺) exhibit tunable emission properties, making them candidates for OLEDs and sensors.
Covalent Organic Frameworks (COFs)
Incorporating (5,8-difluoroquinolin-6-yl)boronic acid into COFs enhances their porosity and chemical stability. These materials show promise in gas storage (e.g., H₂, CO₂) and heterogeneous catalysis .
Pharmacokinetics and Toxicity
Metabolic Pathways
The primary metabolic route involves deboronation to yield boric acid, which is excreted renally. Cytochrome P450 enzymes (e.g., CYP3A4) mediate oxidation of the quinoline ring, producing hydroxylated metabolites.
Toxicity Profile
Acute toxicity studies in rodents indicate an LD₅₀ > 500 mg/kg (oral). Chronic exposure risks include boron accumulation in bone tissue, necessitating dose optimization in therapeutic applications .
Future Directions and Challenges
Drug Development
Structural optimization (e.g., prodrug formulations) could improve bioavailability. Hybrid derivatives combining the boronic acid group with known pharmacophores (e.g., fluoroquinolones) are under investigation.
Environmental Impact
While boronic acids are generally environmentally benign, industrial-scale production must address boron discharge regulations. Biodegradable analogs are being explored to mitigate ecological risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume